molecular formula C23H24N2O5S B301033 [4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Katalognummer B301033
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: MHSIXVGBAUAYQV-KWKLDLJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, commonly known as EPTA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. EPTA is a thiazolidine derivative that has shown promising results in various scientific studies, making it an important compound for future research.

Wirkmechanismus

The mechanism of action of EPTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. EPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism. EPTA has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a promising compound for the treatment of diabetes and other metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EPTA is its ability to exhibit multiple biological effects, making it a versatile compound for scientific research. However, one of the limitations of EPTA is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of EPTA is a complex process that may require specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on EPTA. One potential direction is the development of EPTA-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another potential direction is the use of EPTA as a tool for studying the mechanisms of inflammation and cancer growth. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in medicine and biochemistry.
Conclusion:
EPTA is a promising compound that has shown potential applications in the field of medicine and biochemistry. Its ability to exhibit multiple biological effects makes it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesemethoden

EPTA can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of EPTA involves the reaction of 4-(bromomethyl)phenol with 4-ethoxyaniline, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained by reacting the intermediate compound with 2-chloroacetic acid.

Wissenschaftliche Forschungsanwendungen

EPTA has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for future research.

Eigenschaften

Produktname

[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molekularformel

C23H24N2O5S

Molekulargewicht

440.5 g/mol

IUPAC-Name

2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C23H24N2O5S/c1-3-13-25-22(28)20(14-16-5-9-19(10-6-16)30-15-21(26)27)31-23(25)24-17-7-11-18(12-8-17)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,27)/b20-14-,24-23?

InChI-Schlüssel

MHSIXVGBAUAYQV-KWKLDLJFSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.